N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide -

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide

Catalog Number: EVT-3733251
CAS Number:
Molecular Formula: C17H24N4O5S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide is a synthetic organic compound belonging to the class of sulfonamides. It has attracted interest in scientific research due to its potential biological activity, particularly as a potential antagonist for histamine H3 receptors. []

Synthesis Analysis

The synthesis of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide can be achieved through a multistep process involving the reaction of cyclohexyl isocyanate with 1-[(4-nitrophenyl)sulfonyl]piperazine. [] The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product can be purified by recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide consists of a piperazine ring substituted at the 1-position with a cyclohexylcarboxamide group and at the 4-position with a (4-nitrophenyl)sulfonyl group. [] Structural analysis using techniques such as X-ray crystallography and NMR spectroscopy can provide detailed information about bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide as a potential histamine H3 receptor antagonist involves binding to the receptor and blocking the action of histamine. [] Histamine H3 receptors are involved in various physiological processes, including neurotransmission, inflammation, and sleep-wake regulation. By antagonizing these receptors, this compound may modulate these processes.

Applications
  • Histamine H3 receptor antagonist: N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide has been investigated as a potential antagonist for histamine H3 receptors. [] Antagonists of these receptors are being explored for potential therapeutic applications in various areas, including cognitive disorders, sleep disorders, and obesity.

{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)

Compound Description: DNSPA is a novel sulfonamide compound synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors []. Molecular docking studies have shown that DNSPA exhibits binding affinity to E. coli DNA gyrase (5MMN) with a binding energy of -6.37 kcal/mol and to COVID-19 main protease (6LU7) with a binding energy of -6.35 kcal/mol [].

Relevance: DNSPA and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the same (4-nitrophenyl)sulfonyl moiety, making them structurally related sulfonamide derivatives. [https://www.semanticscholar.org/paper/423889cec000ad2585536abd804b0f4ce2f14a3f] []

aqua-(2,2′-bipyridine-κ2N,N′)(((3-nitrophenyl)sulfonyl)glycine-κ2N,O)copper(II) dihydrate

Compound Description: This compound is a copper(II) complex featuring (3-nitrophenyl)sulfonylglycine as a ligand []. Its crystal structure has been characterized [].

Relevance: This copper complex, while structurally distinct from N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide, shares the presence of a nitrophenyl-sulfonyl moiety, albeit with the nitro group in the meta position of the phenyl ring. This shared feature places both compounds within the broader category of nitrophenylsulfonyl derivatives. [https://www.semanticscholar.org/paper/2d635dd5ea2e9ba9d2a7237ef8ab04591f08f854] []

4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803)

Compound Description: FG5803 is a 1-piperazinecarboxamide derivative that exhibits potent and selective binding to serotonin type 2A receptors (Ki = 13 nM) []. Preclinical pharmacological studies indicate it shows strong antagonistic action on presynaptic dopaminergic autoreceptors but only weak postsynaptic dopamine D2 blockade [].

Relevance: FG5803 and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide both belong to the 1-piperazinecarboxamide class of compounds, sharing the same core structure despite the differences in substituents. [https://www.semanticscholar.org/paper/36c2e96a7e300c5ac3af1d661ae7c04dda8ebecf] []

trans 1‐(n‐phenyl sulfonyl indole‐2'yl)‐2‐(3' 4'‐dimethoxy 6'‐nitrophenyl) ethene

Compound Description: This compound, characterized by X-ray crystallography, features a phenylsulfonyl group attached to an indole nitrogen and a dimethoxy nitrophenyl group attached to an olefinic carbon [].

Relevance: Although structurally diverse, both this compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a phenylsulfonyl group and a nitrophenyl group, highlighting a common structural motif within their structures. [https://www.semanticscholar.org/paper/661281c67cc9c2d5a8046de5bcbb7196f69195a7] []

N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α-tert-Butyl Ester, β-(2-Ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl Ester

Compound Description: This compound, incorporating a Disperse Red 1 moiety, was synthesized using a polystyrylsulfonyl chloride resin as a solid-supported condensation reagent [].

Relevance: Both this compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a 4-nitrophenyl group as a substituent, despite differences in the overall structure and function. [https://www.semanticscholar.org/paper/6abac9a0657d49fdb9dcc76216d6af0ff377517c] []

(2R)-2-O-(4-nitrophenyl)sulfonyl-cyclohexyl lactic acid p-bromobenzylester

Compound Description: This building block, developed for the synthesis of a selective E-selectin inhibitor, exhibits improved crystallinity and stability compared to its precursor, (S)-Cyclohexyl lactic acid [].

Relevance: This compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a cyclohexyl group and a 4-nitrophenylsulfonyl group, indicating a structural similarity despite their different synthetic targets. [https://www.semanticscholar.org/paper/e20f633649e4f1c783406866d25ea4d66ea606c1] []

Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates

Compound Description: This series of compounds features N-1-sulfonyl substituted benzimidazoles designed as donor-π-acceptor systems for nonlinear optical (NLO) applications [].

Relevance: One specific compound within this series, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, exhibits a structural similarity to N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide due to the presence of a 4-nitrophenylsulfonyl moiety, although the core structures differ significantly. [https://www.semanticscholar.org/paper/95d0500e7e64d5d1becd88954e4c97d8575cb2c0] []

1-Cyclohexyl-3-[(4-cycloheptylamino-3-pyridyl)sulfonyl]urea

Compound Description: This compound is studied as a potential inhibitor of Na+/K+/2Cl- co-transport []. Its structure, including a disordered cycloheptyl group, has been determined by X-ray crystallography [].

Relevance: This compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide both contain a cyclohexyl group and a sulfonylurea moiety, suggesting a similar structural framework despite differences in the other substituents and their biological activities. [https://www.semanticscholar.org/paper/15dc31d7cdf1daad35b89823b1566aab84ed4712] []

1-Cyclohexyl-3-[(4-cyclooctylamino-3-pyridyl)sulfonyl]urea hydrogen nitrate

Compound Description: This compound is another potential inhibitor of Na+/K+/2Cl- co-transport []. Its structure, characterized by X-ray crystallography, reveals a disordered cyclooctyl group [].

Relevance: Similar to the previous compound, this compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a cyclohexyl group and a sulfonylurea moiety, placing them within the same structural category despite differences in substituents. [https://www.semanticscholar.org/paper/15dc31d7cdf1daad35b89823b1566aab84ed4712] []

1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine Derivatives

Compound Description: This series of novel compounds was synthesized and evaluated for antibacterial activity against various plant pathogens [].

Relevance: These compounds share a structural similarity with N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide by incorporating a piperazine ring connected to a sulfonyl group, which is further linked to a substituted phenyl ring. Although the heterocyclic core differs (thiadiazole vs. piperazinecarboxamide), the shared structural motif highlights a connection within sulfonyl-piperazine derivatives. [https://www.semanticscholar.org/paper/26180890a1876041a4c12a634c78910df3ac8f5c] []

Relevance: W-18 and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a 4-nitrophenyl group and a benzenesulfonamide moiety, indicating a structural resemblance despite their distinct pharmacological profiles. [https://www.semanticscholar.org/paper/36fd5d9e832993ae54cb7058b19bf13b705a87da] []

(S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide (PD168368)

Compound Description: PD168368 is a selective antagonist for the neuromedin B (NMB) receptor (NMBr) []. It effectively antagonizes scratching behavior elicited by NMB in rats []. Additionally, PD168368 acts as a potent agonist of human formyl-peptide receptors (FPRs), particularly FPR2, demonstrating mixed FPR1/FPR2 agonism [].

Relevance: PD168368 and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide both contain a 4-nitrophenyl group. Although their core structures and pharmacological activities differ considerably, the shared nitrophenyl moiety highlights a connection between the compounds. [https://www.semanticscholar.org/paper/b64ab7496d8da035045e5e72d84640d1c4a4e349] [], [https://www.semanticscholar.org/paper/e00a49adb187bca47d776cc71cef31dd3e37ccc9] []

(S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide (PD176252)

Compound Description: Similar to PD168368, PD176252 is an antagonist for gastrin-releasing peptide/neuromedin B receptors (BB1/BB2) []. It also exhibits potent mixed FPR1/FPR2 agonism, acting as a potent agonist for human formyl-peptide receptors [].

Relevance: PD176252 also shares a 4-nitrophenyl group with N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide. Despite significant differences in their overall structures and biological targets, the presence of this common moiety establishes a structural link between the compounds. [https://www.semanticscholar.org/paper/e00a49adb187bca47d776cc71cef31dd3e37ccc9] []

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

Compound Description: ABT-737 is a BH3-mimetic that effectively neutralizes the antiapoptotic proteins Bcl-2 and Bcl-xL []. It influences the Bcl-2 protein network, leading to an increase in the expression of the proapoptotic protein Bad by regulating its protein turnover [].

Relevance: ABT-737 and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide both possess a nitrophenylsulfonyl moiety. Despite their distinct core structures and pharmacological roles, this shared feature highlights a structural similarity between the compounds. [https://www.semanticscholar.org/paper/71e920d82d404d7f5ba17503b7ab34649f3ebf76] []

N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide

Compound Description: This imidazoline derivative demonstrates moderate antifungal activity against certain Candida albicans clinical strains []. Its structure has been elucidated using X-ray crystallography, and its mode of action, similar to that of fluconazole, has been deduced through molecular modeling [].

Relevance: Both N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share a cyclohexyl group and a 4-nitrophenyl group within their structures. Although the core heterocyclic systems differ (imidazolidine vs. piperazine), the shared substituents emphasize a structural similarity between the compounds. [https://www.semanticscholar.org/paper/da339a6b0bc57d4e1fbe586902ba9c1e7006b5af] []

2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles

Compound Description: This series of compounds was synthesized by reacting thiourea with various N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines []. The N,N-alkyl groups included ethyl, cyclohexyl, benzyl, β-phenethyl, (3,5-dimethyl-1-adamantyl)-methyl, as well as N,N-dimethyl- and N,N-pentamethylene [].

Relevance: One specific compound within this series, 2-amino-4-(p-toluenesulfonyl)imino-4,5-dihydrothiazole, bears structural resemblance to N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide due to the presence of a sulfonyl group attached to an aromatic ring. Although the core structures and other substituents differ, this shared motif highlights a connection within the broader category of sulfonyl-containing heterocycles. [https://www.semanticscholar.org/paper/0bf7ab2fbd08c44ce29bfb12586b76bb870bf91b] []

N-(2-cyclohexyl-oxy-4-nitrophenyl)methanesulfonamide (NS-398)

Compound Description: NS-398 is a selective cyclooxygenase-2 (COX-2) inhibitor that demonstrates a significant inhibitory effect on azoxymethane-induced aberrant crypt foci formation in rat colon carcinogenesis [].

Relevance: NS-398 and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a cyclohexyl group and a 4-nitrophenyl group, as well as a sulfonamide moiety, indicating a significant structural similarity despite their different pharmacological targets. [https://www.semanticscholar.org/paper/fac49ea42cc467daeb78e2ac332149c7ff8827ec] []

3-hydroxy-2-methyl-1-(p-nitrophenyl)pyridin-4-one

Compound Description: This compound serves as a starting material in the synthesis of lipophilic adamantyl and cyclohexyl derivatives of para-substituted N-aryl 3-hydroxy-2-methylpyridin-4-ones [].

Relevance: This compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a 4-nitrophenyl group. Despite their differing core structures and synthetic applications, this common substituent links them within the broader class of 4-nitrophenyl-containing compounds. [https://www.semanticscholar.org/paper/3fe91dcb5059f859329a69b293f9f90e14ec5705] []

1'-(p-nitrophenyl-sulfonyl)ethyl-2',3',6',2,3,4,6-hepta-O-acetyl-β-D-lactose

Compound Description: This lactose derivative serves as a precursor in the improved synthesis of 1'-[(18)F]fluoroethyl-β-D-lactose ([(18)F]-FEL), a PET imaging agent for pancreatic cancer [].

Relevance: Both this compound and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide feature a 4-nitrophenylsulfonyl moiety. Although their core structures and applications are distinct, this shared structural element highlights a connection between the compounds within the broader context of sulfonyl derivatives. [https://www.semanticscholar.org/paper/02551139919a4ae5abb941afae2e08b5769e1f05] []

N-cyclohexyl (Z)-3-aryl-2-hydroxy-3-(2,3-dihydro-2-oxoindol-3-ylidene)propionamides

Compound Description: This class of compounds was synthesized from 2-nitrophenylacetic acid, arylglyoxals, and cyclohexyl isocyanide through a series of reactions, including intramolecular Knoevenagel condensation and reductive cleavage [].

Relevance: These compounds and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a cyclohexyl group. While their core structures and synthetic pathways differ significantly, the shared substituent highlights a structural similarity between them. [https://www.semanticscholar.org/paper/deb13f08993f5133a02d9bb0624d105b87297c53] []

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (III)

Compound Description: This compound is a major degradation product of glibenclamide, an oral antidiabetic drug, formed under conditions of hydrolysis (0.1 M HCl and water) at elevated temperature (85 degrees C) [].

Relevance: While structurally dissimilar to N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide, compound III contains a sulfamoylphenyl moiety, highlighting a shared structural feature with the target compound, which possesses a sulfonylphenyl group. This connection places both compounds within the broader category of sulfonyl-containing aromatic derivatives. [https://www.semanticscholar.org/paper/04ca353fa15fd2d9321eae0a6c6c88cdcfcd9c88] []

1-cyclohexyl-3-[[4-(2-aminoethyl)phenyl]sulfonyl]urea (V)

Compound Description: Compound V is a degradation product of glipizide, another oral antidiabetic drug, formed under hydrolytic conditions at lower temperature (40 degrees C) in the presence of light [].

Relevance: Compound V and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share a common structural motif consisting of a cyclohexyl group linked to a sulfonylurea moiety. Despite differences in the aromatic substituent, this shared feature highlights a structural relationship between them within the category of sulfonylurea derivatives. [https://www.semanticscholar.org/paper/d13cfcabaf1f6f6ec6baeee91d320c4f7f3663cb] []

Nifedipine Analogues Containing Nitroimidazolyl Substituent

Compound Description: This series of compounds represents alkyl, cycloalkyl, or aryl ester analogues of nifedipine, a calcium channel blocker. The key structural modification involves replacing the ortho-nitrophenyl group at position 4 of nifedipine with a 1-methyl-5-nitro-2-imidazolyl substituent [].

Relevance: Although structurally distinct from N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide, these nifedipine analogues contain a nitro group attached to an aromatic ring, similar to the 4-nitrophenyl group in the target compound. This shared feature, along with their focus on pharmacological activity, establishes a connection between them within the broader context of nitro-aromatic compounds with potential biological effects. [https://www.semanticscholar.org/paper/475ae7c926e9234fbd03517a4560a23584704c95] []

N-cyclohexyl[2.2]paracyclophane-4,15-disulfonimide

Compound Description: This compound belongs to a series of strained [2.2]paracyclophane-4,15-disulfonimides synthesized from [2.2]paracyclophane [].

Relevance: This specific derivative and N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide share the presence of a cyclohexyl group attached to a sulfonyl group. Although their core structures and synthetic pathways differ considerably, the common structural motif emphasizes a connection within the broader class of cyclohexyl-sulfonyl compounds. [https://www.semanticscholar.org/paper/e49287be29fcb7ed608de2a2868de32ab27e9db5] []

Properties

Product Name

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide

IUPAC Name

N-cyclohexyl-4-(4-nitrophenyl)sulfonylpiperazine-1-carboxamide

Molecular Formula

C17H24N4O5S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C17H24N4O5S/c22-17(18-14-4-2-1-3-5-14)19-10-12-20(13-11-19)27(25,26)16-8-6-15(7-9-16)21(23)24/h6-9,14H,1-5,10-13H2,(H,18,22)

InChI Key

FNGYZFCSPNEPOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.